N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c22-15(11-2-4-14(20-19-11)21-8-16-7-18-21)17-6-10-1-3-12-13(5-10)24-9-23-12/h1-5,7-8H,6,9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKRYEQQQPNZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(Benzo[d]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Benzo[d]dioxol-5-ylmethyl amine – Provides the aromatic benzodioxole moiety.
- 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid – Forms the pyridazine-triazole core.
- Amide linkage – Connects the two subunits.
This disconnection strategy aligns with modular synthesis approaches documented for analogous compounds.
Stepwise Synthesis
Synthesis of Benzo[d]dioxol-5-ylmethyl Amine
The benzodioxole precursor is typically synthesized via:
- Cyclocondensation : Catechol derivatives undergo cyclization with formaldehyde under acidic conditions (H₂SO₄, 60°C) to form the 1,3-benzodioxole ring.
- Nitration/Reduction : Selective nitration at the 5-position followed by catalytic hydrogenation (H₂, Pd/C) yields the primary amine.
Key Reaction :
$$
\text{Catechol} + \text{CH₂O} \xrightarrow{\text{H}^+} \text{Benzo[d]dioxole} \rightarrow \text{Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-Aminomethyl product}
$$
Preparation of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic Acid
Two predominant methods exist:
- Nucleophilic Aromatic Substitution :
- Metal-Catalyzed Coupling :
Amide Coupling
The final step employs carbodiimide-mediated coupling:
Procedure :
- Activate 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid (1 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C.
- Add benzo[d]dioxol-5-ylmethyl amine (1.05 eq) and stir at 25°C for 18 h.
- Purify via column chromatography (SiO₂, EtOAc/hexane 3:7).
Reaction Scheme :
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCI/HOBt}} \text{Target Amide}
$$
Optimization Strategies
Purification and Isolation
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf | Purity (%) |
|---|---|---|---|
| Silica Gel 60 | EtOAc:Hexane (3:7) | 0.42 | 98.5 |
| C18 Reverse Phase | MeCN:H₂O (55:45) + 0.1% TFA | - | 99.1 |
Structural Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, triazole), 6.93 (d, J=8.4 Hz, benzodioxole), 4.58 (d, J=5.6 Hz, -CH₂-) | Aromatic protons, methylene linker |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.4 (C=O), 148.2 (triazole C), 121.8 (pyridazine C) | Carbonyl, heterocyclic carbons |
| HRMS (ESI+) | m/z 382.1287 [M+H]⁺ (calc. 382.1291) | Molecular ion confirmation |
Thermal Analysis
| Method | Result | Interpretation |
|---|---|---|
| DSC | Endotherm at 214°C (ΔH=132 J/g) | Melting point confirmation |
| TGA | 1.2% mass loss ≤100°C | Residual solvent <0.5% |
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- ICH Guidelines :
- Residual solvents: <500 ppm DMF (GC-MS validated)
- Heavy metals: <10 ppm (ICP-OES)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photophysical properties.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in the development of new bioactive molecules.
Industry: In industrial applications, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds with active site residues. The pyridazine carboxamide group may further stabilize these interactions through additional hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Heterocycle : The target’s pyridazine core distinguishes it from dienamide (5a), imidazopyridazine , and thiazole derivatives. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to more lipophilic systems like thiazole.
Table 2: Physical and Functional Properties
Analysis :
- Thermal Stability : The high melting point of 5a suggests strong intermolecular forces (e.g., hydrogen bonding via -NH and -C=O), whereas the target compound’s stability may depend on triazole-amide interactions.
- Functional Groups : The target’s triazole and amide groups are critical for target binding, similar to antifungal azoles (e.g., fluconazole), but the pyridazine core may alter metabolic stability compared to imidazoles or thiazoles .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structure combines a benzo[d][1,3]dioxole moiety with a triazole and pyridazine framework, which has been associated with various pharmacological effects including anticancer, antifungal, and anti-inflammatory properties.
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of benzo[d][1,3]dioxole derivatives with triazole and pyridazine intermediates under controlled conditions.
Molecular Formula : C15H14N4O3
Molecular Weight : 298.30 g/mol
IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the benzo[d][1,3]dioxole and triazole moieties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds similar to this compound have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| N-(benzo[d][1,3]dioxol) derivative | HCT116 | 2.38 | |
| N-(benzo[d][1,3]dioxol) derivative | MCF7 | 4.52 |
Antifungal Activity
The triazole component is known for its antifungal properties. Compounds featuring this structure have been tested against various fungal strains with promising results.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that similar compounds exhibit selective COX-II inhibition with minimal effects on COX-I.
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Mechanisms : A study demonstrated that compounds with similar structures inhibited EGFR signaling pathways in cancer cells leading to reduced proliferation and increased apoptosis rates.
- Evaluation of Antifungal Properties : Another research evaluated the antifungal activity against Candida species and found that derivatives exhibited effective growth inhibition at low concentrations.
Q & A
Basic: What are the key synthetic strategies for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions: Amide bond formation between the pyridazine-3-carboxylic acid derivative and the benzo[d][1,3]dioxol-5-ylmethylamine moiety using coupling agents like EDC/HOBt or DCC .
- Heterocycle Functionalization: Introduction of the 1,2,4-triazole group via nucleophilic substitution or cyclization reactions. For example, reacting 6-chloropyridazine derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to isolate the pure product .
Key Optimization Parameters:
- Temperature control (room temperature to 80°C) to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF) to enhance reaction efficiency .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm the presence of characteristic peaks (e.g., benzo[d][1,3]dioxole methylene protons at δ 4.8–5.2 ppm, triazole protons at δ 8.1–8.5 ppm) .
- IR Spectroscopy: Identify amide C=O stretching (~1650–1700 cm⁻¹) and triazole C-N stretching (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
Common side reactions include:
- Incomplete Triazole Substitution: Residual chloride in pyridazine intermediates may lead to mixed products. Mitigate by increasing reaction time or using excess triazole .
- Oxidative Degradation: The benzo[d][1,3]dioxole moiety is sensitive to strong oxidizing agents. Use inert atmospheres (N₂/Ar) and avoid high-temperature reflux in polar aprotic solvents .
- Amide Hydrolysis: Acidic/basic conditions during workup can hydrolyze the carboxamide. Neutralize reaction mixtures before purification .
Analytical Tools for Byproduct Identification:
- LC-MS/MS: Track degradation pathways.
- X-ray Crystallography (SHELX): Resolve ambiguous structures (e.g., tautomerism in triazole groups) .
Advanced: How can conflicting biological activity data be resolved across studies?
Methodological Answer:
Discrepancies may arise from:
- Impurity Profiles: Trace solvents (e.g., DMF) or unreacted intermediates can inhibit biological targets. Reproduce assays after rigorous purification .
- Assay Conditions: Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines alter activity. Standardize protocols using reference compounds (e.g., positive controls for kinase inhibition) .
- Structural Isomerism: The triazole group’s 1,2,3- vs. 1,2,4-regioisomerism impacts binding affinity. Confirm regioisomeric purity via NOESY NMR or crystallography .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent photodegradation of the benzo[d][1,3]dioxole group .
- Solvent: Dissolve in anhydrous DMSO (≥99.9% purity) for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding to kinases or GPCRs using crystal structures from the PDB. Focus on hydrogen bonding with the carboxamide and π-π stacking with the triazole .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction (SwissADME): Estimate bioavailability, logP, and CYP450 interactions to prioritize in vivo testing .
Basic: Which in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition: Fluorescence-based assays (e.g., HDAC or kinase inhibition) .
Advanced: How can synthetic scalability challenges be addressed without compromising yield?
Methodological Answer:
- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic triazole cyclization steps .
- Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives to reduce costs .
- DoE (Design of Experiments): Use factorial designs to optimize solvent ratios, temperature, and stoichiometry .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate t₁/₂ .
- CYP450 Inhibition Screening: Use fluorogenic substrates to assess CYP3A4/2D6 inhibition, critical for drug-drug interaction profiling .
- Metabolite ID (HRMS/MS): Identify phase I/II metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
